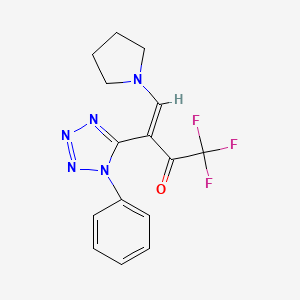
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a phenyl-substituted tetrazole ring, and a tetrahydropyrrole moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one involves multiple steps, typically starting with the preparation of the tetrazole ring and the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Addition: Addition reactions can occur at the double bond present in the compound, using reagents like halogens or hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one can be compared with other similar compounds, such as:
- 4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
- 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C15H14F3N5O |
|---|---|
Molekulargewicht |
337.30 g/mol |
IUPAC-Name |
(E)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)13(24)12(10-22-8-4-5-9-22)14-19-20-21-23(14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10- |
InChI-Schlüssel |
UIGZJKRATKVCJU-BENRWUELSA-N |
Isomerische SMILES |
C1CCN(C1)/C=C(\C2=NN=NN2C3=CC=CC=C3)/C(=O)C(F)(F)F |
Kanonische SMILES |
C1CCN(C1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


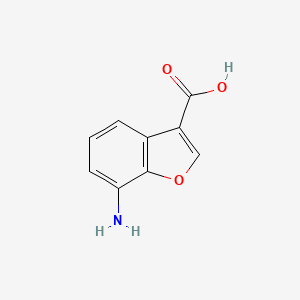
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

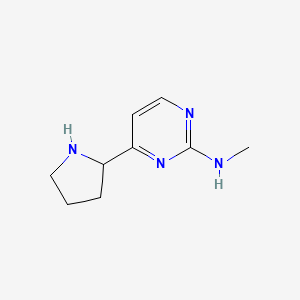
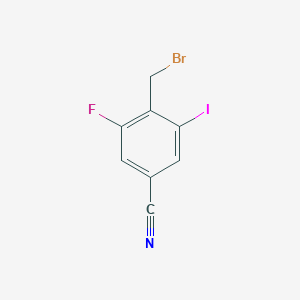
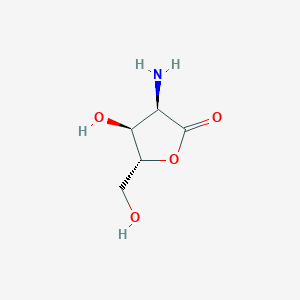

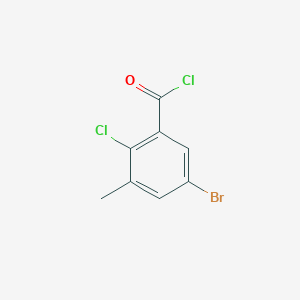
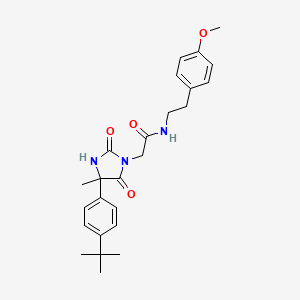

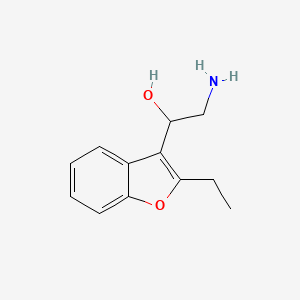
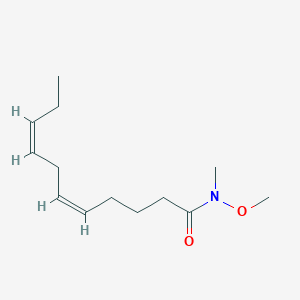
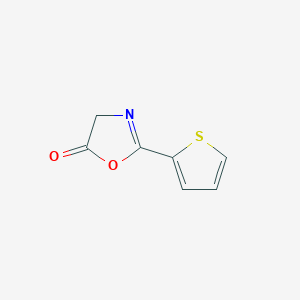
![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)
